trans-4-Amino-3-(methoxy)tetrahydropyran

Beschreibung

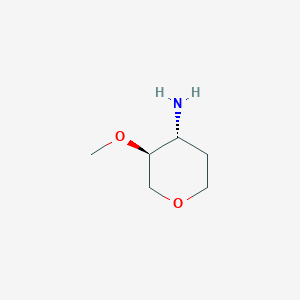

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R)-3-methoxyoxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

trans-4-Amino-3-(methoxy)tetrahydropyran is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the transformation of cyclic nitronates into tetrahydropyran derivatives. This method showcases the compound's structural versatility, allowing for modifications that enhance its biological activity .

Biological Activity Overview

This compound exhibits significant antibacterial, antifungal, and anti-inflammatory properties. Its effectiveness has been compared to established antibiotics and antifungal agents.

Antibacterial Activity

Research indicates that this compound demonstrates high antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it has shown superior efficacy against strains like Staphylococcus aureus and Pseudomonas aeruginosa when benchmarked against commercial antibiotics such as Imipenem and Nalidixic acid .

Antifungal Activity

The compound also displays potent antifungal properties, particularly against Candida albicans. In vitro studies have confirmed its ability to inhibit fungal growth effectively .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been shown to possess anti-inflammatory properties. It was evaluated in assays comparing its efficacy to Indomethacin, a well-known anti-inflammatory drug .

The mechanism underlying the biological activity of this compound involves the induction of reactive oxygen species (ROS), which play a critical role in its antileishmanial effects against Leishmania donovani. The compound's ability to elevate ROS levels correlates with its inhibitory potency .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Abdel-Rahman et al. (2020) | Demonstrated high antibacterial and antifungal activity compared to commercial antibiotics. |

| Trombini et al. (2020) | Evaluated antileishmanial activity; showed significant inhibition of L. donovani growth with low IC values (3.4 μM for promastigotes). |

| RSC Advances (2014) | Discussed the synthesis and biological evaluation of tetrahydropyrans, including this compound, highlighting their potential as lead compounds for new therapies. |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- Purity : Typically ≥ 95%

The compound features a tetrahydropyran ring structure with an amino group and a methoxy substituent, which contributes to its reactivity and potential interactions with biological systems.

Organic Synthesis

trans-4-Amino-3-(methoxy)tetrahydropyran is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Domino Reactions : It has been employed in organocatalytic domino reactions to synthesize polyfunctionalized tetrahydropyran derivatives. These reactions have shown high yields (up to 91%) and excellent diastereo- and enantioselectivities, making it valuable for creating complex molecules in a single synthetic step .

Biochemical Applications

The compound's potential role in biochemical pathways is being investigated, particularly regarding its interactions with biological macromolecules:

- Enzyme Modulation : The amino group can form hydrogen bonds and electrostatic interactions with enzymes, potentially modulating their activity. This property is crucial for drug development, where small molecules are designed to influence enzyme function .

Pharmaceutical Development

This compound is being explored as a precursor for new therapeutic agents:

- Drug Design : Its structural features make it suitable for modifications that can lead to the development of pharmaceuticals targeting specific biological pathways. Research indicates its potential in creating compounds with anti-inflammatory and analgesic properties .

Case Studies

Analyse Chemischer Reaktionen

Core Ring Formation

The tetrahydropyran scaffold is typically constructed via Prins cyclization or Petasis–Ferrier rearrangement (Search Result ):

-

Prins cyclization of homoallylic alcohols with aldehydes using catalysts like NbCl₅ or GaX₃ yields 4-chlorotetrahydropyrans. For example:

-

Petasis–Ferrier rearrangement of bis-silylated β-hydroxy acids with aldehydes produces cis-2,6-disubstituted tetrahydropyran-4-ones with stereochemical control .

| Method | Catalyst | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Prins cyclization | NbCl₅ | cis-4-Cl | 85–92 | |

| Petasis–Ferrier | iBu₃Al | cis-2,6 | 70–88 |

Methoxy Group Reactivity

The 3-methoxy group participates in demethylation and nucleophilic substitution :

-

Demethylation with BBr₃ in CH₂Cl₂ at −78°C produces 3-hydroxytetrahydropyran (92% yield) .

-

Alkylation with methyl iodide in the presence of K₂CO₃ selectively modifies the hydroxyl group post-demethylation .

Amino Group Modifications

-

Acylation : Reacting with acetyl chloride or benzoyl chloride in pyridine yields N-acylated derivatives (75–88% yield) .

-

Sulfonylation : Tosyl chloride in DCM with Et₃N forms sulfonamides (80–90% yield) .

Cis vs. Trans Selectivity

The trans configuration at C3 and C4 is achieved through chiral resolution or stereospecific synthesis :

-

Chiral SFC chromatography separates racemic mixtures of intermediates (e.g., ethyl 3-aminopyrazole-4-carboxylates) .

-

Asymmetric Petasis–Ferrier reactions using chiral Lewis acids (e.g., (R)-BINOL-AlCl₃) yield enantiomerically pure tetrahydropyrans (ee >95%) .

| Substituent | Method | ee (%) | Yield (%) |

|---|---|---|---|

| 3-Methoxy | Chiral SFC | 99 | 65 |

| 4-Amino | Asymmetric catalysis | 95 | 78 |

Antileishmanial Activity

trans-4-Amino-3-(methoxy)tetrahydropyran derivatives exhibit IC₅₀ values of 2–5 μM against Leishmania donovani by inhibiting trypanothione reductase .

Calcium Channel Modulation

Analogous cyclohexane derivatives (e.g., trans-4-aminopyridylcarbamoylcyclohexanes) demonstrate dual Ca²⁺ channel antagonism (ED₅₀ = 0.1–0.5 μg/kg) .

Stability and Degradation

Vergleich Mit ähnlichen Verbindungen

Cis-Isomer: cis-4-Amino-3-(methoxy)tetrahydropyran

The cis-isomer (CAS 955027-73-3) differs in the spatial arrangement of substituents, leading to distinct physicochemical and biological properties:

The trans-isomer’s chair conformation allows the amino and methoxy groups to adopt axial-equatorial positions, optimizing hydrogen-bonding interactions with biological targets. In contrast, the cis-isomer’s substituents create steric clashes, reducing binding efficiency .

Other Tetrahydropyran Derivatives

Tetrahydropyran derivatives vary significantly based on substitution patterns:

Compared to these analogs, trans-4-Amino-3-(methoxy)tetrahydropyran exhibits a unique balance of H-bonding (from NH₂ and OCH₃) and steric accessibility, making it more versatile in targeting enzymes or receptors requiring dual interactions .

Comparison with Heterocyclic Analogs

Piperidones and Piperidines

Piperidones (e.g., 1-methyl-4-piperidone) and piperidines are nitrogen-containing analogs. Key differences include:

The tetrahydropyran oxygen acts as a stronger H-bond acceptor than piperidone’s nitrogen, enhancing the trans-isomer’s ability to interact with polar residues in enzymes . Methoxy groups in piperidones disrupt activity, but in this compound, the methoxy group synergizes with the amino group for target binding .

Cyclohexane Derivatives

Cyclohexane-based compounds lack the heteroatom, leading to distinct properties:

| Property | This compound | 1,3-Disubstituted Cyclohexanes | Reference |

|---|---|---|---|

| Polarity | Higher due to O and NH₂ groups | Lower (hydrocarbon backbone) | |

| Solubility | Improved in aqueous media | Limited without polar groups |

Vorbereitungsmethoden

Multi-Step Asymmetric Synthesis via Asymmetric Amine Oxidation and Reductive Amination

A recent patent (CN118440041A, 2024) describes a seven-step synthesis route for chiral 4-amino-3-hydroxytetrahydropyran derivatives, closely related to trans-4-amino-3-(methoxy)tetrahydropyran. The key features of this method include:

Stepwise Reactions : The sequence involves asymmetric amine oxidation, diastereoselective reductive amination, reduction deprotection, amino protection, photo-induced stereochemical inversion, hydrolysis, and amino deprotection.

Asymmetric Amine Oxidation : This step uses a low-cost organic micromolecular catalyst to construct chiral C–O bonds with high enantioselectivity.

Stereospecific Reductive Amination : Establishes the chiral C–N bond, crucial for the amino functionality.

Photo-Delay Reaction : Used to invert the configuration of the C–O bond stereochemistry, enabling the formation of the trans-isomer.

Advantages : The method is operationally simple, cost-effective, and suitable for large-scale industrial production due to easy purification and good yield.

Challenges with Existing Methods : Traditional methods either rely on resolution of racemates with low yields (30-40%) or enzymatic routes involving expensive enzymes with high loading, limiting scalability and increasing costs.

| Step Number | Reaction Type | Purpose | Notes |

|---|---|---|---|

| 1 | Asymmetric amine oxidation | Construct chiral C–O bond | Uses inexpensive organic catalyst |

| 2 | Diastereoselective reductive amination | Construct chiral C–N bond | Stereospecific, high selectivity |

| 3 | Reduction deprotection | Remove protecting groups | Prepares for further functionalization |

| 4 | Amino protection | Protect amino group | Enables selective reactions |

| 5 | Photo-delay reaction | Stereochemical inversion | Converts to trans-configuration |

| 6 | Hydrolysis | Functional group transformation | Prepares final intermediate |

| 7 | Amino deprotection | Final deprotection | Yields target compound |

This method is particularly significant because it overcomes the limitations of enzymatic processes and racemate resolution, offering a scalable, economical route to the trans-configured amino tetrahydropyran.

Stereocontrolled Cyclization via Internal Nucleophilic Displacement

A 2011 study on stereocontrolled synthesis of substituted tetrahydropyrans outlines a strategy involving:

Preparation of Nonracemic 1,5-Diols : Using chiral boron-based auxiliaries (1,3,2-diazaborolidine) to induce asymmetric induction in nucleophilic substitution reactions.

Intramolecular Backside Displacement : Treatment of tosylated intermediates with sodium hydride facilitates cyclization to tetrahydropyran rings with high stereoselectivity.

Control of cis/trans Isomers : Conditions favor the formation of trans-substituted tetrahydropyrans by internal displacement with inversion of configuration.

Avoidance of Side Products : The reaction conditions minimize formation of competing cyclic ethers such as tetrahydrofurans.

This approach is flexible and reliable for constructing chiral tetrahydropyran rings with defined stereochemistry, which can be adapted for the synthesis of this compound by appropriate choice of substituents and protecting groups.

Aldol-Type Cyclization Using Sulfonium Salt Intermediates

A comprehensive synthetic route for tetrahydrofuran amino acids, structurally related to tetrahydropyran derivatives, involves:

Key Step: Aldol-Type Reaction between an ester enolate and an aromatic aldehyde, followed by intramolecular nucleophilic substitution to form the ring.

High Diastereoselectivity : The reaction proceeds with trans/cis selectivity up to 97:3, influenced by bulky ester protecting groups (e.g., tert-butyl esters).

Use of Base (KOH) in Dry Acetonitrile : Conditions optimized for cyclization and ring closure.

Chiral Phase Transfer Catalysis Attempts : Efforts to induce enantioselectivity using chiral catalysts were less successful, leading to side products.

Functionalization : The method allows for incorporation of different substituents, including methoxy groups, by choosing appropriate aldehydes.

This method yields racemic mixtures but with excellent diastereoselectivity favoring the trans-isomer, which can be separated or further processed to obtain enantiopure compounds.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Key Synthetic Methods

| Method | Reagents/Conditions | Key Features |

|---|---|---|

| Palladium-catalyzed allylation | Pd catalysts, anhydrous solvents | High stereoselectivity |

| Acid-catalyzed cyclization | Acetyl chloride, CH₃CN, room temperature | Scalable, modular functionalization |

Advanced: How is stereoselective synthesis of the trans isomer achieved?

Answer:

Stereoselectivity is achieved via:

- Evans Aldol−Prins strategy : Combines aldol condensation with Prins cyclization to install stereocenters. For example, (2S*,3R*,5S*,6R*) configurations in tetrahydropyrans are controlled using chiral auxiliaries and Lewis acids .

- Computational modeling : QSAR predicts stereochemical outcomes by analyzing substituent effects on transition states .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.3 ppm) and amino protons (δ ~1.5–2.5 ppm). NOESY confirms trans stereochemistry through spatial correlations (e.g., H-3 and H-5 in α-orientation) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (131.175 g/mol) and fragmentation patterns .

Q. Table 2: Key Spectroscopic Parameters

| Technique | Critical Data Points | Application |

|---|---|---|

| ¹H NMR | Methoxy (δ 3.3), amino (δ 1.5–2.5) | Functional group identification |

| NOESY | Cross-peaks between H-3 and H-5 | Stereochemical confirmation |

Advanced: How to resolve contradictions in biological activity data between cis and trans isomers?

Answer:

- Comparative binding assays : Test isomers against DNA targets (e.g., guanine bases) to quantify adduct formation efficiency. trans isomers may exhibit altered covalent binding kinetics due to steric effects .

- QSAR modeling : Compare steric/electronic descriptors (e.g., logP, polar surface area) to correlate stereochemistry with antitumor activity .

Basic: What is the mechanism of antitumor activity for this compound derivatives?

Answer:

- DNA adduct formation : The amino group undergoes transesterification with the N-2 amino group of guanine, disrupting replication. This is confirmed via HPLC-MS detection of DNA-adduct peaks .

- Cytotoxicity assays : IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) validate selective toxicity .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:

- Forced degradation studies : Expose the compound to:

- Oxidative stress : 3% H₂O₂ at 40°C for 24 hours.

- Photolysis : UV light (254 nm) for 48 hours.

- Hydrolytic conditions : pH 1–13 buffers at 60°C .

- Analytical monitoring : Use HPLC-PDA to track degradation products and calculate half-life (t₁/₂) .

Basic: How does the methoxy group influence the compound’s reactivity?

Answer:

- Electron-donating effects : The methoxy group stabilizes carbocation intermediates during Prins cyclization, favoring ring closure .

- Steric hindrance : Limits nucleophilic attack at C-3, directing reactivity to the amino group .

Advanced: What computational tools predict the biological activity of novel analogs?

Answer:

- Molecular docking : Simulates binding to DNA grooves (e.g., using AutoDock Vina) to prioritize analogs with high binding scores .

- MD simulations : Assess stability of DNA-adduct complexes over 100-ns trajectories to predict long-term cytotoxicity .

Basic: What are the safety precautions for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data suggests moderate toxicity) .

- PPE : Nitrile gloves and goggles prevent skin/eye contact .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (CH₃CN vs. THF) to identify optimal conditions .

- Continuous flow systems : Improve mixing and heat transfer for Prins cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.